The Mouse TREM-1 SCHOOL peptide, control is a synthetic peptide designed as a negative control for studies involving the Mouse TREM-1 SCHOOL peptide. This peptide is derived from the triggering receptor expressed on myeloid cells-1 (TREM-1), a receptor that plays a significant role in amplifying inflammatory responses during immune reactions. The chemical formula of this compound is with a molecular weight of 892.05 g/mol .
TREM-1 is known to be upregulated in various inflammatory diseases, particularly sepsis, where it enhances the production of pro-inflammatory cytokines and chemokines. The Mouse TREM-1 SCHOOL peptide acts as a control to help delineate the specific effects of TREM-1 modulation in experimental settings .
Biologically, the Mouse TREM-1 SCHOOL peptide, control is utilized to study the modulation of TREM-1 signaling pathways. While the active Mouse TREM-1 SCHOOL peptide enhances inflammatory responses, the control peptide does not activate these pathways, allowing researchers to distinguish between the effects of TREM-1 activation and baseline responses. This distinction is vital in understanding how TREM-1 contributes to conditions like sepsis and other inflammatory diseases .
The synthesis of the Mouse TREM-1 SCHOOL peptide, control typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield. The process generally includes:
The primary applications of the Mouse TREM-1 SCHOOL peptide, control include:
Interaction studies involving the Mouse TREM-1 SCHOOL peptide focus on its ability to inhibit or modulate signaling pathways mediated by TREM-1. Research has shown that peptides mimicking parts of TREM-1 can bind to its ligands or signaling partners, such as DAP12, influencing cellular responses during inflammatory processes. These studies are crucial for understanding how modulation of TREM-1 can affect immune responses and potential therapeutic interventions .
Several compounds exhibit structural or functional similarities to the Mouse TREM-1 SCHOOL peptide, including:
| Compound Name | Structure | Functionality |
|---|---|---|
| Mouse TREM-1 SCHOOL peptide | C46H78N10O12 | Activates TREM-1 signaling; promotes inflammation |
| LP17 | Variable | Inhibits TREM-1 signaling; reduces inflammation |
| PGLYRP1 | Variable | Ligand for TREM-1; enhances inflammatory response |
| Soluble TREM-1 (sTREM-1) | Variable | Inhibits excessive inflammation; modulates immune response |
The uniqueness of the Mouse TREM-1 SCHOOL peptide lies in its specific design as a negative control, allowing researchers to effectively differentiate between active modulation by its counterpart and baseline biological activity without interference from other signaling pathways .
The Mouse Triggering Receptor Expressed on Myeloid Cells 1 Signaling Chain Homooligomerization peptide, commonly referred to as the GF9 peptide, represents a synthetic nonapeptide derived from the transmembrane domain of the mouse Triggering Receptor Expressed on Myeloid Cells 1 protein [1]. This peptide was rationally designed using the Signaling Chain Homooligomerization model of immune signaling to function as a ligand-independent inhibitor of Triggering Receptor Expressed on Myeloid Cells 1 signaling [1] [14].
The primary amino acid sequence of the mouse Triggering Receptor Expressed on Myeloid Cells 1 Signaling Chain Homooligomerization peptide is glycyl-leucyl-leucyl-seryl-lysyl-seryl-leucyl-valyl-phenylalanine, with the single-letter amino acid code sequence GLLSKSLVF [4] [14]. This sequence corresponds to amino acid positions 210-218 within the transmembrane domain of the full-length mouse Triggering Receptor Expressed on Myeloid Cells 1 protein [14]. The peptide is synthesized entirely of L-amino acids, which ensures compatibility with natural biological systems [14].
The molecular formula of the mouse Triggering Receptor Expressed on Myeloid Cells 1 Signaling Chain Homooligomerization peptide is C₄₆H₇₈N₁₀O₁₂, with a calculated molecular weight of 963.19 daltons [4]. The peptide composition analysis reveals a predominance of hydrophobic amino acids, with leucine being the most abundant residue, comprising three of the nine total amino acids in the sequence [4]. The peptide also contains two serine residues, providing hydroxyl groups that may participate in hydrogen bonding interactions [4].
| Amino Acid | Single Letter Code | Count in Sequence | Percentage (%) |
|---|---|---|---|
| Glycine | G | 1 | 11.1 |
| Leucine | L | 3 | 33.3 |
| Serine | S | 2 | 22.2 |
| Lysine | K | 1 | 11.1 |
| Valine | V | 1 | 11.1 |
| Phenylalanine | F | 1 | 11.1 |
The high proportion of hydrophobic residues, particularly leucine, valine, and phenylalanine, totaling 55.5% of the sequence, reflects the peptide's origin from a transmembrane domain region [14]. The presence of lysine introduces a positively charged residue that may influence the peptide's interaction with negatively charged membrane components or protein domains [14]. The glycine residue at the amino terminus provides conformational flexibility due to its lack of a side chain [14].
The Mouse Triggering Receptor Expressed on Myeloid Cells 1 Signaling Chain Homooligomerization peptide is derived from the parent Triggering Receptor Expressed on Myeloid Cells 1 protein, which belongs to the immunoglobulin superfamily and specifically adopts a variable-type immunoglobulin domain fold [3] [10]. The crystal structure of the mouse Triggering Receptor Expressed on Myeloid Cells 1 extracellular domain has been determined at 1.76 angstrom resolution, revealing its monomeric nature in solution [3] [20].
The full-length mouse Triggering Receptor Expressed on Myeloid Cells 1 protein exhibits a characteristic immunoglobulin domain structure composed of beta-sheets arranged in a sandwich-like configuration [3] [10]. The extracellular domain contains approximately 180 amino acids and adopts the typical immunoglobulin fold with beta-strands forming antiparallel beta-sheets [22] [26]. The protein structure includes intrachain disulfide bonds that stabilize the immunoglobulin domain architecture [22] [27].
The transmembrane region from which the Signaling Chain Homooligomerization peptide is derived represents a highly conserved alpha-helical segment that spans the lipid bilayer [14]. The peptide sequence GLLSKSLVF corresponds to a portion of this transmembrane helix and retains the hydrophobic character necessary for membrane insertion and protein-protein interactions within the lipid environment [14]. The design of this peptide was based on the Signaling Chain Homooligomerization model, which proposes that signal transduction through multichain immune recognition receptors is driven by homooligomerization of receptor and adaptor subunits [14] [15].
| Structural Feature | Description/Value |
|---|---|
| Overall Fold | Variable-type immunoglobulin domain |
| Domain Type | Single extracellular immunoglobulin-like domain |
| Crystal Structure Resolution (Mouse) | 1.76 Å |
| Crystal Structure Resolution (Human) | 1.47 Å |
| Oligomeric State in Solution | Monomeric |
| Disulfide Bonds | Present (intrachain) |
| Glycosylation | N-linked glycosylation sites |
| Molecular Weight (Full Length) | ~30 kDa (glycosylated form) |
| Extracellular Domain Length | ~180 amino acids |
The secondary structure of the Signaling Chain Homooligomerization peptide itself, when isolated from the full protein context, is expected to adopt an extended or random coil conformation in aqueous solution due to its short length and lack of stabilizing tertiary contacts [14]. However, when interacting with membrane environments or target proteins, the peptide may adopt more structured conformations, particularly alpha-helical arrangements that facilitate its inhibitory function [14].
The tertiary structural features of the parent Triggering Receptor Expressed on Myeloid Cells 1 protein include a compact immunoglobulin domain with characteristic complementarity-determining region loops that are involved in ligand binding [22]. The protein undergoes N-linked glycosylation, which affects its apparent molecular weight and may influence its stability and function [22] [25]. The glycosylated form of the full-length protein migrates at approximately 30 kilodaltons on sodium dodecyl sulfate polyacrylamide gel electrophoresis, while the deglycosylated form appears at approximately 26 kilodaltons [22].
Comparative analysis between mouse and human Triggering Receptor Expressed on Myeloid Cells 1 Signaling Chain Homooligomerization peptides reveals species-specific variations that reflect evolutionary adaptations while maintaining functional conservation [14] [23]. The human equivalent of the mouse GF9 peptide, also designated as GF9 in the literature, exhibits the amino acid sequence GFLSKSLVF, differing from the mouse sequence by a single amino acid substitution at the second position [14].
The species-specific variation involves the replacement of leucine in the mouse sequence with phenylalanine in the human sequence at position 2 of the nonapeptide [14]. This conservative amino acid substitution maintains the hydrophobic character of the peptide while potentially altering its specific binding properties and membrane interactions [14]. Both leucine and phenylalanine are large, hydrophobic amino acids, but phenylalanine contains an aromatic ring system that may provide additional pi-pi stacking interactions [14].
| Species | Signaling Chain Homooligomerization Peptide Sequence | Transmembrane Domain Location | Molecular Formula | Molecular Weight (Da) |
|---|---|---|---|---|
| Mouse | GLLSKSLVF | 210-218 | C₄₆H₇₈N₁₀O₁₂ | 963.19 |
| Human | GFLSKSLVF | 213-221 | Not specified | Not specified |
The positional difference in the transmembrane domain location between species reflects variations in the overall protein length and sequence alignment [14]. The mouse peptide corresponds to positions 210-218, while the human peptide maps to positions 213-221 of their respective full-length proteins [14]. Despite these positional differences, both peptides are derived from highly conserved transmembrane core regions that are functionally equivalent [14].
Cross-species studies have demonstrated that both mouse and human Signaling Chain Homooligomerization peptides exhibit similar biological activities as Triggering Receptor Expressed on Myeloid Cells 1 inhibitors [14] [17]. The conservation of most amino acid positions, particularly the central SKSLV motif, suggests that this region is critical for the peptide's inhibitory mechanism [14]. The terminal phenylalanine residue is conserved in both species, indicating its importance for proper function [14].
Research has shown that despite the single amino acid difference, both peptides demonstrate comparable efficacy in blocking Triggering Receptor Expressed on Myeloid Cells 1 signaling pathways [14] [17]. The peptides function through a ligand-independent mechanism that involves interference with the interaction between Triggering Receptor Expressed on Myeloid Cells 1 and its associated adaptor protein DAP12 within the membrane environment [14] [16]. This mechanism of action is preserved across species despite the sequence variation [14].
The Signaling Chain Homooligomerization model represents a groundbreaking approach to understanding and manipulating transmembrane receptor signaling through ligand-independent mechanisms [1]. This model elucidates how protein-protein interactions within the transmembrane domains of immune receptors can be specifically targeted to modulate cellular responses without relying on identification of natural ligands.
The Mouse Triggering Receptor Expressed on Myeloid Cells-1 Signaling Chain Homooligomerization peptide control operates through a sophisticated mechanism that targets the fundamental architecture of transmembrane signaling complexes [1]. This nonapeptide, with the sequence glycyl-leucyl-leucyl-seryl-glycyl-seryl-leucyl-valyl-phenylalanine and a molecular weight of 892.0 grams per mole, functions by disrupting the essential protein-protein interactions required for Triggering Receptor Expressed on Myeloid Cells-1 activation [2].
The Signaling Chain Homooligomerization strategy exploits the critical requirement for receptor clustering and adapter protein oligomerization in transmembrane signaling [1]. Under normal physiological conditions, Triggering Receptor Expressed on Myeloid Cells-1 activation requires the formation of multimeric complexes involving the receptor and its signaling partner DNAX Activation Protein 12. The Signaling Chain Homooligomerization peptide specifically interferes with this process by inserting into the transmembrane domain and preventing the formation of functional signaling complexes [3].
Research has demonstrated that the Signaling Chain Homooligomerization model provides a universal framework for developing receptor-specific inhibitors that overcome the uncertainty associated with unknown or multiple ligands [1]. This approach is particularly valuable for Triggering Receptor Expressed on Myeloid Cells-1, where the complete repertoire of endogenous ligands remains incompletely characterized, yet the receptor plays crucial roles in inflammatory diseases, cancer, and immune dysfunction [4] [5].
| Signaling Component | Molecular Function | Subcellular Location | Activation Mechanism |
|---|---|---|---|
| Triggering Receptor Expressed on Myeloid Cells-1 Receptor | Pattern recognition receptor with single immunoglobulin domain | Plasma membrane transmembrane domain | Ligand binding and receptor dimerization |
| DNAX Activation Protein 12 Adapter Protein | Immunoreceptor tyrosine-based activation motif signaling adapter | Plasma membrane transmembrane domain | Phosphorylation of cytoplasmic immunoreceptor tyrosine-based activation motif tyrosine residues |
| Spleen Tyrosine Kinase | Downstream tyrosine kinase recruitment and activation | Cytoplasm and membrane-associated | Recruitment via phosphorylated immunoreceptor tyrosine-based activation motif motifs |
The Signaling Chain Homooligomerization peptide control demonstrates remarkable specificity for Triggering Receptor Expressed on Myeloid Cells-1 through its sequence homology with the receptor's transmembrane region [6]. This specificity is achieved through precise molecular recognition of the transmembrane domain architecture, allowing the peptide to selectively disrupt Triggering Receptor Expressed on Myeloid Cells-1 signaling while preserving the function of other immune receptors.
The ligand-independent inhibition mechanism represents a paradigm shift in therapeutic targeting of immune receptors, offering significant advantages over traditional ligand-dependent approaches [3]. The Mouse Triggering Receptor Expressed on Myeloid Cells-1 Signaling Chain Homooligomerization peptide control exemplifies this innovative strategy by directly targeting the transmembrane protein-protein interactions essential for receptor function.
The Triggering Receptor Expressed on Myeloid Cells-1 receptor functions as part of a multichain immune recognition receptor complex, where the receptor itself lacks intrinsic signaling capability and must associate with the DNAX Activation Protein 12 adapter protein to transduce activation signals [4] [7]. This association occurs through specific interactions between the positively charged lysine residue in the Triggering Receptor Expressed on Myeloid Cells-1 transmembrane domain and the negatively charged aspartate residue in DNAX Activation Protein 12 [4].
Under normal conditions, receptor activation triggers the formation of DNAX Activation Protein 12 homooligomers, which is essential for the phosphorylation of immunoreceptor tyrosine-based activation motif tyrosine residues and subsequent recruitment of downstream signaling molecules [3]. The Signaling Chain Homooligomerization peptide disrupts this critical step by preventing the formation of functional DNAX Activation Protein 12 oligomers, thereby blocking signal transduction regardless of ligand availability [1].
Experimental evidence demonstrates that the ligand-independent mechanism provides superior therapeutic efficacy compared to ligand-dependent approaches [3]. Studies have shown that while ligand-dependent inhibitors such as Low-molecular-weight Peptide 17 and Low-molecular-weight Peptide 12 have shown promise in preclinical models, they have failed in clinical trials, potentially due to the multiplicity and promiscuity of Triggering Receptor Expressed on Myeloid Cells-1 ligands [3].
| Signaling Chain Homooligomerization Peptide Property | Mouse Triggering Receptor Expressed on Myeloid Cells-1 Signaling Chain Homooligomerization Control Values | Molecular Basis |
|---|---|---|
| Mechanism Type | Ligand-independent inhibition | Bypasses requirement for ligand identification |
| Target Interaction | Triggering Receptor Expressed on Myeloid Cells-1/DNAX Activation Protein 12 transmembrane domains | Disrupts protein-protein interactions in membrane |
| Transmembrane Disruption | Prevents DNAX Activation Protein 12 homooligomerization | Interferes with transmembrane domain assembly |
| Signaling Inhibition | Blocks downstream signaling cascades | Blocks immunoreceptor tyrosine-based activation motif phosphorylation and kinase recruitment |
The ligand-independent approach addresses several critical limitations of conventional receptor targeting strategies [3]. First, it eliminates the need to identify and characterize all potential ligands for Triggering Receptor Expressed on Myeloid Cells-1, which include Peptidoglycan Recognition Protein 1, extracellular Cold-Inducible RNA-binding Protein, High Mobility Group Box 1, Heat Shock Protein 70, and actin [3]. Second, it provides a universal mechanism that can inhibit receptor activation regardless of which specific ligand initiates the response.
The mechanism of ligand-independent inhibition has been validated through multiple experimental approaches, including calcium mobilization assays, cytokine production measurements, and in vivo disease models [6]. These studies demonstrate that the Signaling Chain Homooligomerization peptide effectively blocks Triggering Receptor Expressed on Myeloid Cells-1-mediated responses without affecting other cellular functions or receptor systems.
Furthermore, the ligand-independent approach enables the development of targeted delivery systems that can selectively inhibit Triggering Receptor Expressed on Myeloid Cells-1 in specific cell types or tissues [3]. This capability is particularly important for therapeutic applications where systemic inhibition might be undesirable, such as in cancer immunotherapy where selective targeting of tumor-associated macrophages is required.
Calcium mobilization represents a fundamental component of Triggering Receptor Expressed on Myeloid Cells-1 signaling, serving as both an immediate response to receptor activation and a critical regulator of downstream effector functions [8] [9]. The Mouse Triggering Receptor Expressed on Myeloid Cells-1 Signaling Chain Homooligomerization peptide control effectively blocks this calcium response through its disruption of upstream signaling events.
The initiation of calcium mobilization following Triggering Receptor Expressed on Myeloid Cells-1 activation involves a complex cascade of molecular events beginning with DNAX Activation Protein 12 phosphorylation [8]. Upon receptor clustering and DNAX Activation Protein 12 homooligomerization, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motif tyrosine residues within the DNAX Activation Protein 12 cytoplasmic domain [10]. These phosphorylated tyrosine residues serve as docking sites for Spleen Tyrosine Kinase, which subsequently phosphorylates and activates Phospholipase C-gamma [8] [11].
Phospholipase C-gamma activation represents the pivotal step in calcium mobilization, as this enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol 1,4,5-trisphosphate and diacylglycerol [8] [12]. Inositol 1,4,5-trisphosphate functions as a second messenger that binds to inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum, triggering the rapid release of calcium from intracellular stores [13] [14].
The calcium response in Triggering Receptor Expressed on Myeloid Cells-1-activated cells exhibits a characteristic biphasic pattern [9]. The initial phase involves rapid calcium release from endoplasmic reticulum stores mediated by inositol 1,4,5-trisphosphate, followed by a sustained phase of calcium influx from the extracellular environment through store-operated calcium entry mechanisms [13]. This sustained calcium elevation is essential for maintaining prolonged cellular responses and enabling the activation of calcium-dependent transcription factors.
| Calcium Signaling Component | Role in Triggering Receptor Expressed on Myeloid Cells-1 Signaling | Activation Mechanism | Functional Consequence |
|---|---|---|---|
| Phospholipase C-gamma | Hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol 1,4,5-trisphosphate and diacylglycerol | Tyrosine phosphorylation by Spleen Tyrosine Kinase | Initiates intracellular calcium mobilization |
| Inositol 1,4,5-trisphosphate | Second messenger for calcium release from endoplasmic reticulum | Phospholipase C-gamma-mediated cleavage of phosphatidylinositol 4,5-bisphosphate | Rapid calcium release from intracellular stores |
| Store-Operated Calcium Entry | Sustained calcium influx from extracellular space | Depletion of endoplasmic reticulum calcium stores | Sustained calcium elevation for prolonged responses |
| Nuclear Factor of Activated T-cells | Calcium-sensitive transcription factor | Calcium-dependent nuclear translocation | Inflammatory and immune gene expression |
Experimental studies have demonstrated that Triggering Receptor Expressed on Myeloid Cells-1 activation induces rapid calcium mobilization in neutrophils and monocytes, with peak calcium concentrations reached within seconds of receptor engagement [8]. This calcium response is dose-dependent and correlates with the degree of receptor multimerization, as demonstrated by studies showing increased calcium mobilization when receptors are crosslinked with multivalent antibodies compared to monovalent engagement [9].
The calcium-dependent signaling pathways activated downstream of Triggering Receptor Expressed on Myeloid Cells-1 include multiple effector systems [11]. Calcium/calmodulin-dependent protein kinases are activated and phosphorylate numerous target proteins involved in cytoskeletal reorganization, vesicle trafficking, and gene transcription [15]. Additionally, calcium elevation activates Nuclear Factor of Activated T-cells, which translocates to the nucleus and promotes the expression of inflammatory cytokines and chemokines.
The Mitogen-Activated Protein Kinase pathways are also intimately connected to calcium signaling in Triggering Receptor Expressed on Myeloid Cells-1-activated cells [15] [16]. Spleen Tyrosine Kinase activation leads to phosphorylation of Extracellular Signal-Regulated Kinase 1 and 2, which in turn activates downstream transcription factors including Nuclear Factor kappa B [11] [17]. This integration of calcium and Mitogen-Activated Protein Kinase signaling ensures coordinated cellular responses to Triggering Receptor Expressed on Myeloid Cells-1 activation.
The Phosphoinositide 3-kinase/Protein Kinase B pathway represents another critical calcium-regulated signaling cascade activated by Triggering Receptor Expressed on Myeloid Cells-1 [18] [19]. Calcium-dependent activation of Phosphoinositide 3-kinase leads to Protein Kinase B phosphorylation and activation, promoting cell survival and inhibiting apoptosis in inflammatory cells [20]. This pathway is particularly important for maintaining the viability of neutrophils and monocytes during prolonged inflammatory responses.